molecular formula C19H28O6 B1326071 Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate CAS No. 951887-79-9

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate

Cat. No. B1326071
CAS RN: 951887-79-9
M. Wt: 352.4 g/mol
InChI Key: ANOHOTCTIFSBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of the 3,4,5-trimethoxyphenyl (TMP) moiety . The TMP moiety is a critical component present in many Colchicine Binding Site Inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .


Synthesis Analysis

While specific synthesis methods for “Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate” were not found, related compounds have been synthesized through various methods . For instance, a series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and biologically evaluated for its in vitro anticancer activity .

Scientific Research Applications

Anti-Cancer Applications

The trimethoxyphenyl (TMP) group in Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate has been identified as a pharmacophore with significant anti-cancer properties. Compounds with the TMP group have shown to inhibit various cancer-related proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These inhibitory actions can potentially lead to the development of new anti-cancer drugs that target these proteins .

Anti-Bacterial and Anti-Fungal Properties

Research indicates that TMP-containing compounds exhibit promising anti-bacterial and anti-fungal activities. This includes activity against difficult-to-treat pathogens like Helicobacter pylori and Mycobacterium tuberculosis. The broad-spectrum potential of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate derivatives could be harnessed to develop new antimicrobial agents .

Antiviral Activity

The TMP moiety has been associated with antiviral activity against several viruses, including HIV, hepatitis C, and influenza. This suggests that Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate could be a starting point for the synthesis of novel antiviral agents that can help manage these viral infections .

Anti-Parasitic Effects

Compounds with the TMP group have also demonstrated efficacy against parasitic infections such as Leishmania, Malaria, and Trypanosoma. This points to the potential use of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate in the development of anti-parasitic medications .

Neuroprotective and CNS Applications

The TMP group has been explored for its neuroprotective properties and potential applications in central nervous system (CNS) disorders. This includes the development of treatments for conditions like Alzheimer’s disease, depression, and migraines. The derivatives of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate could play a role in synthesizing drugs that offer relief from these debilitating conditions .

Anti-Inflammatory Properties

Lastly, the TMP moiety is known for its anti-inflammatory effects. This characteristic can be leveraged in the design of new anti-inflammatory drugs that could help treat various chronic inflammatory diseases. The Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate structure could be key in creating more effective and targeted anti-inflammatory therapies .

Future Directions

While specific future directions for “Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate” were not found, research into CBSIs and modifications to the TMP moiety continue to be areas of active research .

properties

IUPAC Name

ethyl 8-oxo-8-(3,4,5-trimethoxyphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O6/c1-5-25-18(21)11-9-7-6-8-10-15(20)14-12-16(22-2)19(24-4)17(13-14)23-3/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOHOTCTIFSBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate

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